molecular formula C15H17FN4O4S B2741621 6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2309572-49-2

6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B2741621
CAS No.: 2309572-49-2
M. Wt: 368.38
InChI Key: KFDJLOYXVFDYDT-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C15H17FN4O4S and a molecular weight of 368.38. It’s related to a class of compounds that have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl moiety attached to a piperazine ring, which is essential for its activity . Further structural details would require more specific information or computational analysis.

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s related to compounds that inhibit equilibrative nucleoside transporters (ENTs). These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Future Directions

The future research directions could include further exploration of the structure-activity relationship of this compound and its analogues, as well as more detailed studies on its mechanism of action . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S/c1-18-14(21)10-13(17-15(18)22)19-6-8-20(9-7-19)25(23,24)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDJLOYXVFDYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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